Benzaldehyde-(carbonyl-13C)
Overview
Description
Benzaldehyde-(carbonyl-13C) is a stable isotope-labeled compound where the carbonyl carbon atom is replaced with the carbon-13 isotope. This compound is a derivative of benzaldehyde, which is an aromatic aldehyde with the chemical formula C7H6O. The carbon-13 isotope is a non-radioactive, stable isotope of carbon, making Benzaldehyde-(carbonyl-13C) particularly useful in various scientific research applications, especially in nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzaldehyde-(carbonyl-13C) can be synthesized through several methods. One common approach involves the oxidation of toluene-(methyl-13C) using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions to facilitate the oxidation process.
Industrial Production Methods: In an industrial setting, Benzaldehyde-(carbonyl-13C) can be produced by the catalytic oxidation of toluene-(methyl-13C) using air or oxygen in the presence of a vanadium oxide catalyst. This method is efficient and scalable, making it suitable for large-scale production.
Types of Reactions:
Oxidation: Benzaldehyde-(carbonyl-13C) can be oxidized to benzoic acid-(carbonyl-13C) using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: It can be reduced to benzyl alcohol-(carbonyl-13C) using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Benzaldehyde-(carbonyl-13C) can undergo nucleophilic substitution reactions, where the carbonyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, nitric acid, acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, basic conditions.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: Benzoic acid-(carbonyl-13C)
Reduction: Benzyl alcohol-(carbonyl-13C)
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Benzaldehyde-(carbonyl-13C) is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
NMR Spectroscopy: The carbon-13 isotope provides a distinct signal in NMR spectroscopy, making it useful for studying molecular structures and dynamics.
Metabolic Studies: It is used in metabolic studies to trace the pathways and transformations of benzaldehyde in biological systems.
Pharmaceutical Research: Benzaldehyde-(carbonyl-13C) is used in the synthesis of labeled pharmaceuticals to study their pharmacokinetics and metabolism.
Chemical Synthesis: It serves as a precursor in the synthesis of other labeled compounds for various research purposes.
Mechanism of Action
The mechanism of action of Benzaldehyde-(carbonyl-13C) primarily involves its interactions with other molecules through its carbonyl group. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. This property is exploited in various chemical reactions, such as nucleophilic addition and substitution. In biological systems, Benzaldehyde-(carbonyl-13C) can participate in metabolic pathways, where it is oxidized or reduced to other metabolites.
Comparison with Similar Compounds
Benzaldehyde: The non-labeled version of Benzaldehyde-(carbonyl-13C).
Benzaldehyde-(carbonyl-14C): Labeled with the radioactive carbon-14 isotope.
Benzyl alcohol-(carbonyl-13C): The reduced form of Benzaldehyde-(carbonyl-13C).
Benzoic acid-(carbonyl-13C): The oxidized form of Benzaldehyde-(carbonyl-13C).
Uniqueness: Benzaldehyde-(carbonyl-13C) is unique due to its stable carbon-13 isotope labeling, which provides distinct advantages in NMR spectroscopy and metabolic studies. Unlike the radioactive carbon-14 isotope, carbon-13 is non-radioactive and safe to handle, making it more suitable for a wide range of research applications.
Properties
IUPAC Name |
benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O/c8-6-7-4-2-1-3-5-7/h1-6H/i6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMNYLRZRPPJDN-PTQBSOBMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[13CH]=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10383-90-1 | |
Record name | 10383-90-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using benzaldehyde-(carbonyl-13C) in this specific research?
A1: Benzaldehyde-(carbonyl-13C) is crucial in this synthesis because it allows for the incorporation of a ¹³C isotope directly into the carbonyl group of trans-cinnamic acid. This isotopic labeling is essential for various analytical techniques, including:
Q2: What are the advantages of the microwave-enhanced, solvent-free method described in the research paper for this synthesis?
A2: The research paper highlights several benefits of using a microwave-assisted, solvent-free approach for synthesizing ¹³C-labelled trans-cinnamic acid using benzaldehyde-(carbonyl-13C) []:
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